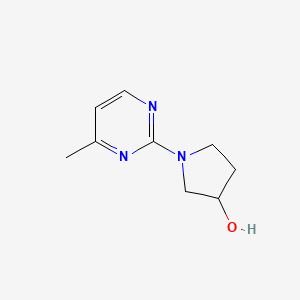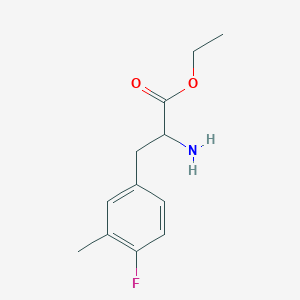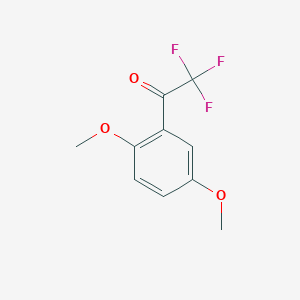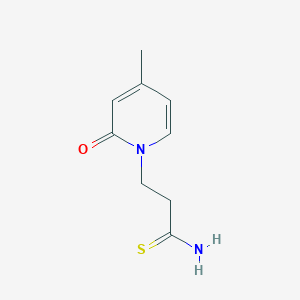
3'-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone
Vue d'ensemble
Description
3’-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone is a fluorinated organic compound characterized by the presence of both trifluoromethoxy and trifluoroacetophenone groups. This compound is of significant interest due to its unique physicochemical properties, which include high electronegativity and lipophilicity. These properties make it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone typically involves the introduction of trifluoromethoxy and trifluoroacetophenone groups onto an aromatic ring. One common method involves the nucleophilic substitution of a suitable precursor with trifluoromethylating and trifluoromethoxylating reagents. For instance, the reaction of a phenol derivative with trifluoromethyl iodide in the presence of a base can yield the desired trifluoromethoxy compound .
Industrial Production Methods: Industrial production methods often utilize scalable and cost-effective processes.
Analyse Des Réactions Chimiques
Types of Reactions: 3’-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield trifluoromethoxybenzoic acid, while reduction can produce trifluoromethoxybenzyl alcohol .
Applications De Recherche Scientifique
3’-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3’-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity. Additionally, the trifluoroacetophenone moiety can form strong hydrogen bonds and electrostatic interactions with target molecules, influencing their function and stability .
Comparaison Avec Des Composés Similaires
Trifluoromethyl ethers: Compounds like trifluoromethoxybenzene share similar structural features and properties.
Trifluoroacetophenones: Compounds such as 2,2,2-trifluoroacetophenone exhibit similar reactivity and applications.
Uniqueness: 3’-(Trifluoromethoxy)-2,2,2-trifluoroacetophenone is unique due to the simultaneous presence of both trifluoromethoxy and trifluoroacetophenone groups, which confer distinct physicochemical properties. This dual functionality enhances its versatility and effectiveness in various applications compared to compounds with only one of these groups .
Propriétés
IUPAC Name |
2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6O2/c10-8(11,12)7(16)5-2-1-3-6(4-5)17-9(13,14)15/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYXSEPMIUBRDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101211764 | |
| Record name | 2,2,2-Trifluoro-1-[3-(trifluoromethoxy)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101211764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1335013-59-6 | |
| Record name | 2,2,2-Trifluoro-1-[3-(trifluoromethoxy)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1335013-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoro-1-[3-(trifluoromethoxy)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101211764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



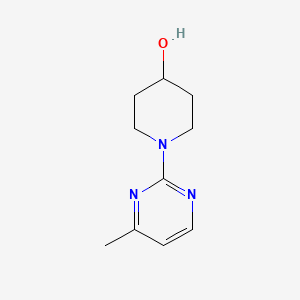
![2-[Benzyl(4-methylpyrimidin-2-YL)amino]ethan-1-OL](/img/structure/B7871199.png)
